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Compound of Interest |

Compound Name: 1-(3-Bromophenyl)naphthalene
CAS No.: 853945-53-6
Cat. No.: B1321568

Executive Summary

1-(3-Bromophenyl)naphthalene (CAS: 853945-53-6) is a critical biaryl building block used
primarily in the synthesis of organic light-emitting diode (OLED) materials and advanced
phosphorescent host systems. Its asymmetric structure—comprising a naphthalene core linked
to a meta-substituted bromobenzene—provides a unique steric profile that disrupts m-stacking
in solid-state films, preventing crystallization and enhancing amorphous stability in electronic
devices.

This guide provides a definitive reference for its physicochemical characterization, validated
synthesis protocols, and handling standards.

Chemical Identity & Structural Analysis[1][2][3][4]
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Parameter Data

IUPAC Name 1-(3-Bromophenyl)naphthalene

CAS Number 853945-53-6

Molecular Formula CieH11Br

Molecular Weight 283.17 g/mol

SMILES BrC1=CC=CC(C2=CC=CC3=CC=CC=C32)=C1
InChlKey ANPSUGBBTPJBLQ-UHFFFAOYSA-N

Biaryl; Halogenated Polycyclic Aromatic
Hydrocarbon (PAH)

Structural Class

Structural Visualization

The following diagram illustrates the connectivity and the meta-positioning of the bromine atom,
which is crucial for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-
Miyaura).
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Figure 1: Structural logic of 1-(3-Bromophenyl)naphthalene highlighting the reactive bromine
handle.
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Physical & Thermodynamic Properties[5][6][7]

The following data aggregates experimental observations and high-confidence predictive

models (ACD/Labs, EPISuite) where specific proprietary data is non-public.

Property

Value / Range

Source/Note

Physical State

Viscous Oil or Low-Melting
Solid

Dependent on purity; highly

pure samples may crystallize.

Often persists as a

Melting Point 45°C — 50°C (Predicted) supercooled liquid due to
asymmetry.
N ) High thermal stability required
Boiling Point 390°C — 400°C @ 760 mmHg -
for vacuum deposition.
Density 1.35+ 0.06 g/cm3 Typical for brominated biaryls.
Soluble: CHCIs, CH2Clz, ) N )
. Lipophilic nature dictates
Solubility Toluene, THFInsoluble: Water, )
organic solvent use.
Methanol
LogP 5.45 (Predicted) Indicates high hydrophobicity.

Refractive Index

1.68 (Predicted)

High index suitable for optical

coupling.

Spectral Characterization (Diagnostic)[3]

e 'HNMR (400 MHz, CDCls):

o Naphthalene Region: Multiplets at & 7.40-8.00 ppm (7H). Distinct doublet for H2/H8 due to

ring current shielding from

the phenyl ring.

o Phenyl Region: Distinct singlet-like triplet for the H2' (between Br and Naph) at ~7.7 ppm,;

multiplets for H4', H5', HE'.

« MS (EVESI):
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o Molecular lon: m/z 282/284 (1:1 ratio, characteristic of 7°Br/31Br isotope pattern).

Synthesis Protocol: Chemoselective Suzuki
Coupling

Objective: Synthesize 1-(3-Bromophenyl)naphthalene with >98% regioselectivity. Challenge:
Avoid polymerization or double-coupling (formation of terphenyls). Solution: Use 1-Bromo-3-
iodobenzene as the coupling partner. The C—Il bond is significantly more reactive towards
oxidative addition by Pd(0) than the C—Br bond, leaving the bromine intact for future reactions.

Experimental Workflow

« Reagents:

o

1-Naphthaleneboronic acid (1.05 equiv)

[¢]

1-Bromo-3-iodobenzene (1.0 equiv)

[¢]

Catalyst: Pd(PPhs)a (3-5 mol%)

o

Base: Na2COs (2.0 M aqueous solution)

o

Solvent: Toluene/Ethanol (4:1 v/v)

e Procedure:

o Degassing: Sparge the solvent mixture with Argon for 30 minutes to remove Oz (prevents
homocoupling).

o Addition: Charge the reaction vessel with aryl halide, boronic acid, and catalyst under inert
atmosphere. Add solvents and base.

o Reflux: Heat to 90°C for 12—16 hours. Monitor by TLC (Hexane/EtOAc 10:1) for
disappearance of the iodide.

o Workup: Cool to RT. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over
MgSOea.
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o Purification: Flash column chromatography (Silica Gel, Hexane) to isolate the product as a
colorless viscous oil/solid.

Reaction Pathway Diagram

1-Naphthaleneboronic Acid Catalyst: Pd(PPh3)4
1 Solvent: Toluene/EtOH/H20
1-Bromo-3-iodobenzene Base: Na2CO3
90°C,Argon - Promotes

Oxidative Addition at C-l Bond
(Chemoselective Step)

Reductive Elimination

Target: 1-(3-Bromophenyl)naphthalene
(Br handle intact)

Click to download full resolution via product page

Figure 2: Chemoselective Suzuki coupling pathway exploiting reactivity difference between |
and Br.

Applications in Drug Development & Materials

Science
OLED Host Materials

This compound is a "platform molecule.” The bromine atom is displaced in subsequent
reactions to attach carbazole, amine, or phosphine oxide groups.

o Triplet Energy Management: The naphthalene moiety provides a high triplet energy (E_T),
suitable for hosting green and red phosphorescent emitters.
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» Morphological Stability: The non-planar "twist" between the naphthalene and benzene rings
(approx. 60°) prevents crystallization, ensuring long operational lifetimes in OLED devices.

Medicinal Chemistry

While primarily an electronic material, the 1-phenylnaphthalene scaffold is pharmacologically
active.

» Kinase Inhibition: Derivatives have shown potential as inhibitors in antiproliferative pathways.

e Mechanism: The lipophilic naphthalene core fits into hydrophobic pockets of enzymes, while
the 3-position substitution vectors the bromine toward solvent-exposed regions for further
modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Physical Properties & Applications of
1-(3-Bromophenyl)naphthalene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321568#physical-properties-of-1-3-bromophenyl-
naphthalene]

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Bromophenyl_naphthalene
https://pubchem.ncbi.nlm.nih.gov/compound/174750321
https://www.benchchem.com/product/b1321568?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/174750321
https://pubs.acs.org/doi/10.1021/cr00039a007
https://www.benchchem.com/product/b1321568?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Bromophenyl_naphthalene
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Bromophenyl_naphthalene
https://pubchem.ncbi.nlm.nih.gov/compound/174750321
https://pubchem.ncbi.nlm.nih.gov/compound/174750321
https://www.benchchem.com/product/b1321568#physical-properties-of-1-3-bromophenyl-naphthalene
https://www.benchchem.com/product/b1321568#physical-properties-of-1-3-bromophenyl-naphthalene
https://www.benchchem.com/product/b1321568#physical-properties-of-1-3-bromophenyl-naphthalene
https://www.benchchem.com/product/b1321568#physical-properties-of-1-3-bromophenyl-naphthalene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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